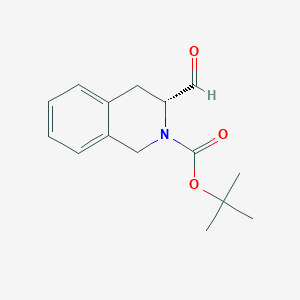

(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral tetrahydroisoquinoline derivative with a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. Its molecular formula is C₁₅H₁₉NO₃ (MW: 261.32 g/mol), and it is identified by CAS numbers 444583-19-1 (R-isomer) and 104668-15-7 (racemic or unspecified stereochemistry) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for opioid receptor modulators and CXCR4 antagonists . It is typically stored under inert atmospheres at 2–8°C due to its sensitivity to moisture and oxidation .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSVZLMTABKNG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722028 | |

| Record name | tert-Butyl (3R)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444583-19-1 | |

| Record name | tert-Butyl (3R)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(R)-Tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (R)-3-formyl-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H17NO3

- CAS Number : 444583-19-1

- Molecular Weight : 247.29 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Pictet-Spengler reaction and asymmetric hydrogenation. The compound can be synthesized from various precursors, including isoquinoline derivatives and aldehydes, utilizing chiral catalysts to ensure enantioselectivity .

Antitumor Activity

Recent studies have shown that derivatives of dihydroisoquinolines exhibit significant antitumor properties. For instance, compounds similar to (R)-tert-butyl 3-formyl-3,4-dihydroisoquinoline have been tested against various cancer cell lines, demonstrating cytotoxic effects. One study indicated that such compounds could inhibit the proliferation of MOLT-3 leukemia cells with IC50 values in the micromolar range .

Antimicrobial Properties

Research has indicated that (R)-tert-butyl 3-formyl-3,4-dihydroisoquinoline derivatives possess antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Neuroprotective Effects

Dihydroisoquinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary results suggest that they could be beneficial in conditions such as Alzheimer's disease .

Case Studies

The biological activities of (R)-tert-butyl 3-formyl-3,4-dihydroisoquinoline are thought to be mediated through several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activates intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : Scavenges free radicals and reduces oxidative damage.

- Modulation of Signaling Pathways : Influences pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of (R)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through various methods involving isoquinoline derivatives. The compound serves as a versatile building block in organic synthesis, particularly for creating complex nitrogen-containing heterocycles.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against specific cancer cell lines, showcasing its potential as a lead compound for drug development .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. Research indicates that modifications to the tert-butyl group can enhance its efficacy against resistant strains .

Neuroprotective Effects

In neuropharmacology, this compound has been studied for its neuroprotective effects. It appears to modulate pathways involved in neurodegenerative diseases, providing a basis for further research into its use in treatments for conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis when treated with the compound. This suggests its potential as an adjunct therapy in breast cancer treatment protocols .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various isoquinoline derivatives, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural analogs of this compound differ in substituent positions (e.g., 3-, 5-, 6-, or 7-position) and functional groups (e.g., hydroxyl, bromo, benzyl). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Position : The 3-formyl group in the target compound enables unique reactivity in Pictet-Spengler reactions, forming β-carboline scaffolds . In contrast, 7-substituted analogs (e.g., bromo, benzyl) are optimized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- Physical State : Formyl and bromo derivatives are typically oils , while hydroxyl-substituted analogs are solids with defined melting points .

- Stereochemistry : The (R)-3-formyl enantiomer is prioritized in drug discovery due to its compatibility with bioactive conformations, whereas the (S)-isomer is used in mechanistic studies .

Pharmacological and Industrial Relevance

- (R)-3-Formyl derivative : A key intermediate in solifenacin synthesis (a muscarinic antagonist) and CXCR4 antagonists with improved metabolic stability .

- 7-Substituted analogs : Optimized for μ-opioid receptor (MOR) binding; e.g., 7-(2-hydroxybenzyl) derivatives show enhanced efficacy .

- 6-Hydroxy derivative : Used in androgen receptor modulators, highlighting the role of hydroxyl groups in hydrogen-bond interactions .

Métodos De Preparación

Pictet-Spengler Condensation to Form Tetrahydroisoquinoline Core

- A key initial step involves the condensation of a suitable amine with an aldehyde (e.g., formaldehyde) under acidic conditions to form the tetrahydroisoquinoline ring system.

- This reaction is typically carried out under mild acidic conditions, often using trifluoroacetic acid (TFA) or similar catalysts at room temperature.

- The reaction proceeds via electrophilic cyclization, generating the dihydroisoquinoline intermediate.

Nitrogen Protection with tert-Butoxycarbonyl (Boc) Group

- The secondary amine nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) to prevent undesired side reactions in subsequent steps.

- Typical conditions: Stirring isoquinoline intermediate with (Boc)2O at room temperature for 0.5 to 5 hours.

- The Boc-protected compound is isolated by crystallization or chromatography, often in good yield (~83%).

Reduction of Carbamoyl or Related Intermediates to Form Aldehyde

- A critical step involves the selective reduction of a carbamoyl or related precursor to the corresponding aldehyde at the 3-position.

- Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether at 0 °C is commonly employed.

- The reaction is carefully quenched with water and sodium hydroxide to avoid over-reduction.

- The crude product is purified by extraction and drying, yielding the this compound.

Oxidation to Aldehyde (Alternative Method)

- In some methods, the aldehyde is formed by oxidation of an alcohol intermediate.

- Oxidizing agents such as the pyridine-sulfur trioxide complex (SO3-pyridine) in the presence of a base (e.g., triethylamine) in DMSO solvent are used.

- This oxidation is performed at 0 °C to room temperature for 1 minute to several hours.

Reductive Alkylation and Final Deprotection

- The aldehyde intermediate may undergo reductive alkylation with suitable amines or alkylating agents using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane at 0 °C to room temperature.

- This step helps in further functionalization or stereochemical refinement.

- Finally, removal of protecting groups under acidic or basic conditions yields the target compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pictet-Spengler condensation | Isoquinoline + formaldehyde + TFA | Room temperature | 0.5–5 hours | ~83 | Formation of tetrahydroisoquinoline core |

| Nitrogen protection | (Boc)2O | Room temperature | 0.5–5 hours | 83 | Boc protection of nitrogen |

| Reduction | LiAlH4 (1 M in THF), diethyl ether | 0 °C | 1 hour | Quantitative | Reduction of carbamoyl to aldehyde |

| Oxidation | SO3-pyridine + triethylamine in DMSO | 0 °C to RT | 1 min–10 hrs | Not specified | Oxidation of alcohol to aldehyde |

| Reductive alkylation | NaBH(OAc)3 in dichloromethane | 0 °C to RT | 1 min–24 hrs | Not specified | Reductive alkylation of aldehyde intermediate |

Detailed Research Findings and Notes

- The stereochemistry at C-3 is preserved throughout the synthesis, with chiral precursors or chiral catalysts employed to ensure the (R)-configuration.

- The use of lithium aluminum hydride requires strict anhydrous conditions and careful quenching to avoid side reactions.

- The Boc protecting group is favored for its stability under reduction and oxidation conditions and ease of removal.

- The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold, with modifications to optimize stereoselectivity and yield.

- Alternative synthetic routes may involve different protecting groups or oxidation methods, but the described sequence is well-established and reproducible.

Q & A

Q. Table 1: Key NMR Signals for Structural Confirmation

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aldehyde (-CHO) | 9.51 | |

| Aromatic protons | 6.38–7.32 | |

| Tert-butyl (C(CH3)3) | 1.21–1.68 |

Advanced: How can researchers optimize reaction conditions to improve yields during aldehyde formation?

Methodological Answer:

Critical factors include:

- Temperature Control : Maintain -78°C during DIBAL-H addition to avoid side reactions (e.g., over-reduction to alcohol) .

- Stoichiometry : Use 4–5 equivalents of DIBAL-H relative to the ester precursor for complete conversion .

- Work-up Optimization : Slow quenching with methanol followed by Rochelle salt (sodium potassium tartrate) minimizes emulsion formation during extraction .

Q. Table 2: Reaction Condition Comparison

| Parameter | ||

|---|---|---|

| Solvent | Toluene | Toluene |

| DIBAL-H Equivalents | 5 eq | 4 eq |

| Quenching Agent | Rochelle salt | Saturated NaHCO3 |

| Yield | Not reported (crude used) | 72% after purification |

Advanced: What strategies address discrepancies in reaction outcomes when scaling up synthesis?

Methodological Answer:

Common issues and solutions:

- Inconsistent Yields : Scale-dependent heat transfer can affect DIBAL-H efficiency. Use cryogenic reactors for uniform temperature control .

- Purification Challenges : Replace manual column chromatography with automated flash systems (e.g., Biotage®) for reproducibility .

- Data Contradictions : Cross-validate NMR and MS results with independent synthetic batches to rule out impurities .

Advanced: How can the compound be modified to enhance its activity as a CXCR4 antagonist?

Methodological Answer:

Strategies include:

Reductive Amination : React the aldehyde with amines (e.g., (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine) in 1,2-DCE with sodium triacetoxyborohydride to form stable imine derivatives .

Hybrid Binding Mode Design : Replace the tetrahydroisoquinoline core with tetrahydronaphthyl rings to probe hydrogen-bonding interactions with CXCR4 receptors .

Biological Testing : Use MAGI assays with X4-tropic HIV-1 IIIB virus to evaluate antiviral activity of derivatives .

Q. Table 3: Derivative Synthesis and Activity

| Modification | Biological Assay Result | Reference |

|---|---|---|

| Tetrahydroisoquinoline core | IC50 = 12 nM (HIV-1) | |

| Tetrahydronaphthyl derivative | IC50 = 45 nM (HIV-1) |

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in a sealed container to prevent hydrolysis of the Boc group .

- Solubility : Dissolve in dry dichloromethane or toluene for long-term stability (avoid protic solvents like water or methanol) .

Advanced: How does the stereochemistry (R-configuration) influence the compound’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.